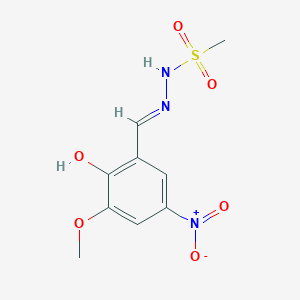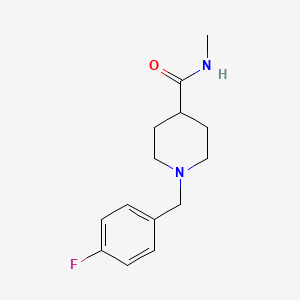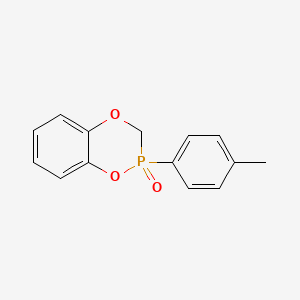![molecular formula C22H17ClN2O2S B5985101 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
MGluR5 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the stimulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 acts as a competitive antagonist of mGluR5, blocking the binding of glutamate and preventing the activation of downstream signaling pathways.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to reduce the release of dopamine in the striatum, suggesting that it may have potential therapeutic applications in the treatment of Parkinson's disease. In addition, 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to improve memory and learning in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically investigate the role of this receptor subtype in various neurological disorders. However, one limitation of using 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 is that it is not a highly potent antagonist, meaning that relatively high concentrations of the compound may be required to achieve significant effects.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930. One area of interest is the potential use of mGluR5 antagonists in the treatment of addiction. Studies have shown that mGluR5 antagonists can reduce drug-seeking behavior in animal models of addiction, suggesting that they may have therapeutic applications in the treatment of substance abuse disorders. Another area of interest is the potential use of mGluR5 antagonists in the treatment of depression. Studies have shown that mGluR5 antagonists can reduce depressive-like behaviors in animal models, suggesting that they may have potential as antidepressant agents.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 involves several steps, including the synthesis of the thiazole ring, the chlorination of the phenol group, and the coupling of the two fragments. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. Studies have shown that mGluR5 antagonists, such as 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930, can improve motor function in animal models of Parkinson's disease and reduce cognitive deficits in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14(27-19-8-4-7-18(23)12-19)21(26)25-22-24-20(13-28-22)17-10-9-15-5-2-3-6-16(15)11-17/h2-14H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKULRGTNKTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)


![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)